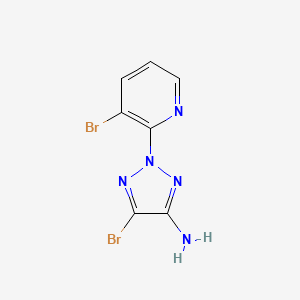

5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine

Description

Properties

Molecular Formula |

C7H5Br2N5 |

|---|---|

Molecular Weight |

318.96 g/mol |

IUPAC Name |

5-bromo-2-(3-bromopyridin-2-yl)triazol-4-amine |

InChI |

InChI=1S/C7H5Br2N5/c8-4-2-1-3-11-7(4)14-12-5(9)6(10)13-14/h1-3H,(H2,10,13) |

InChI Key |

RRFAZAWLXHXIKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)N2N=C(C(=N2)Br)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of pyridine derivatives followed by cyclization reactions to form the triazole ring. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that minimize the use of hazardous reagents and maximize yield. Techniques such as continuous flow chemistry and the use of environmentally friendly solvents are often employed to scale up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at positions 5 (triazole) and 3' (pyridine) undergo nucleophilic substitution under mild conditions. Key transformations include:

-

Amination : Reaction with primary/secondary amines (e.g., methylamine, morpholine) in ethanol at reflux (6–12 hours) replaces bromine with amine groups.

-

Alkoxylation : Sodium methoxide or ethoxide in methanol/ethanol substitutes bromine with methoxy/ethoxy groups at 60–80°C.

Example Reaction :

Suzuki-Miyaura Coupling

The bromopyridine moiety reacts with arylboronic acids under Pd catalysis to form biaryl derivatives. Typical conditions:

-

Catalyst: Pd(PPh₃)₄ (2 mol%)

-

Base: Na₂CO₃

-

Solvent: Dioxane/H₂O (4:1)

-

Temperature: 90°C, 12 hours

Representative Example :

Buchwald-Hartwig Amination

The triazole-amine participates in Pd-catalyzed C–N bond formation with aryl halides. Optimized conditions from PMC studies ( ):

| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1-Bromo-4-methylbenzene | (THP-Dipp)Pd(cinn)Cl | NaOtBu | Toluene | 100 | 24 | 92 |

| 2-Chloropyridine | (THP-Dipp)Pd(cinn)Cl | NaOtBu | Toluene | 100 | 24 | 88 |

Mechanism : Oxidative addition of the aryl halide to Pd(0), followed by amine coordination and reductive elimination.

Ullmann-Type Coupling

Copper-mediated coupling with aryl iodides forms extended π-systems. Conditions include:

-

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline

-

Solvent: DMF

-

Temperature: 120°C, 24 hours

Product Example :

Oxidation Reactions

The amine group at position 4 oxidizes to nitro or imine functionalities:

-

Nitro Formation : Treatment with H₂O₂/H₂SO₄ at 0°C yields 5-bromo-2-(3-bromopyridin-2-yl)-2H-triazol-4-nitro.

-

Imine Formation : Reaction with MnO₂ in CH₂Cl₂ produces Schiff base intermediates.

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Key Products | Yield Range (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O | Biaryl derivatives | 70–85 |

| Buchwald-Hartwig | (THP-Dipp)Pd(cinn)Cl, NaOtBu, toluene | Arylaminotriazoles | 85–92 |

| Ullmann Coupling | CuI, 1,10-phenanthroline, DMF | Extended aryl systems | 60–75 |

| Nucleophilic Substitution | RNH₂, EtOH, reflux | Amino/alkoxy-substituted derivatives | 65–80 |

This compound’s reactivity profile highlights its utility in constructing complex heterocyclic architectures. Continued research focuses on optimizing catalytic systems and exploring novel derivatives for targeted biological applications.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C7H5Br2N5

Molecular Weight: 318.96 g/mol

IUPAC Name: 5-bromo-2-(3-bromopyridin-2-yl)triazol-4-amine

InChI Key: RRFAZAWLXHXIKM-UHFFFAOYSA-N

Canonical SMILES: C1=CC(=C(N=C1)N2N=C(C(=N2)Br)N)Br

The compound features two bromine atoms and a triazole ring, which contribute to its reactivity and potential interactions with biological targets.

Medicinal Chemistry

5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine serves as a building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity against specific enzymes or receptors. For instance:

- Antimicrobial Activity: Several studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. The presence of the triazole ring is crucial for the interaction with microbial targets.

- Anticancer Properties: Research has shown that certain derivatives can inhibit tumor growth by targeting specific pathways involved in cancer progression. The triazole moiety often plays a role in enhancing the selectivity and potency of these compounds against cancer cells.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cyclization reactions, makes it valuable in developing new synthetic routes. Common applications include:

- Synthesis of Triazole Derivatives: The compound can be modified to produce a variety of triazole derivatives that may possess unique pharmacological properties.

- Functionalization Reactions: The bromine atoms can be substituted with other functional groups, allowing for the creation of diverse chemical entities tailored for specific applications.

Materials Science

In materials science, 5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine is explored for its potential in developing new materials with specific electronic or optical properties. Its unique structure allows for:

- Development of Conductive Polymers: The incorporation of this compound into polymer matrices can enhance conductivity and stability.

- Nanomaterials Synthesis: It can serve as a precursor in the synthesis of nanomaterials with tailored properties for applications in electronics and photonics.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

-

Antimicrobial Efficacy:

- A study demonstrated that derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating potential use in antibiotic development.

-

Anticancer Properties:

- Research indicated that modifications to the triazole ring improved selectivity toward cancer cells while minimizing effects on normal cells.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the triazole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural uniqueness lies in its 1,2,3-triazole core and dual bromine substitutions. Below is a comparison with analogous compounds (Table 1):

Table 1: Structural Comparison of Triazole- and Pyridine-Based Compounds

Key Observations :

- Halogen vs. Alkyl/Aryl Substitutions : The bromine in the target compound may enhance electrophilicity and binding affinity compared to benzyl or chlorophenyl groups in analogs like 5-Benzyl-2-(4-chlorophenyl)-2H-1,2,3-triazol-4-amine .

- Triazole Isomerism : The 1,2,3-triazole core (target compound) vs. 1,2,4-triazole (e.g., 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine) alters electronic distribution and steric profiles, impacting biological interactions .

- Fused Systems: Compounds like 5-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine exhibit fused pyridine-triazole systems, which may improve metabolic stability but reduce synthetic accessibility compared to non-fused analogs .

Key Observations :

- Cross-Coupling Efficiency: The target compound likely employs a Buchwald–Hartwig coupling, similar to 1-Benzyl-5-((pyridine-2-yl)amino)-4-phenyl-1H-1,2,3-triazole, ensuring regioselectivity for the pyridinyl group .

- Halogen Compatibility : Bromine substituents are retained in most reactions, as seen in 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine, due to their stability under coupling conditions .

Physicochemical Properties

Data from NMR, IR, and melting points highlight differences in solubility and stability:

Table 3: Physicochemical Properties

*Assumed based on similar triazole derivatives.

Key Observations :

- High Melting Points : All triazole derivatives exhibit high melting points (>250°C), suggesting strong crystalline packing due to hydrogen bonding (NH₂) and π-π stacking .

- Solubility Challenges: Bromine substituents may reduce aqueous solubility compared to non-halogenated analogs, necessitating formulation optimization for biological testing.

Biological Activity

5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity through various studies and findings, including structure-activity relationships (SAR), antimicrobial properties, anticancer effects, and other significant biological interactions.

Chemical Structure

The compound can be represented by the following structural formula:

Biological Activity Overview

The biological activities of 5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine include:

-

Antimicrobial Activity

- Studies have shown that triazole derivatives possess significant antimicrobial properties. The compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined to assess its effectiveness.

The results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is significant given the rise of antibiotic-resistant strains .Bacterial Strain MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32 Pseudomonas aeruginosa 64 -

Anticancer Activity

- The potential anticancer properties of this compound were evaluated in vitro using various cancer cell lines. The compound demonstrated cytotoxic effects with IC50 values indicating its ability to inhibit cell proliferation.

These findings suggest that 5-Bromo-2-(3-bromopyridin-2-yl)-2H-1,2,3-triazol-4-amine may be a promising candidate for further development as an anticancer agent .Cell Line IC50 (µM) A431 (epidermoid carcinoma) 10 MCF7 (breast cancer) 15 HepG2 (liver cancer) 20

Structure-Activity Relationship (SAR)

The SAR studies indicated that the presence of bromine atoms in specific positions enhances the biological activity of triazole derivatives. The introduction of electron-withdrawing groups like bromine increases the lipophilicity and bioavailability of the compounds, thereby improving their interaction with biological targets .

Case Studies

Several case studies have highlighted the effectiveness of triazole derivatives in treating infections and cancer:

- Case Study on Antimicrobial Efficacy

- Case Study on Anticancer Properties

Q & A

Q. Table 1: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Triazole formation | CuSO₄·5H₂O, sodium ascorbate, RT, 12h | 78–82 | |

| Bromination | NBS, DMF, 0°C, 2h | 65–70 |

Basic: How is the compound characterized spectroscopically?

Methodological Answer:

- NMR :

- X-ray crystallography : Resolves bond angles (e.g., N1-C2-N3 ≈ 108°) and confirms planar triazole-pyridine conjugation .

- HRMS : Molecular ion [M+H]⁺ at m/z 328.912 (calc. 328.911) ensures molecular formula accuracy .

Advanced: How to troubleshoot low yields in the Suzuki-Miyaura coupling step?

Methodological Answer:

Low yields (<50%) often arise from:

- Catalyst deactivation : Use degassed solvents (THF/toluene) and Pd(PPh₃)₄ (2–3 mol%) to minimize oxidation .

- Steric hindrance : Introduce bulky ligands (e.g., XPhos) to enhance coupling efficiency between bromopyridine and boronic esters .

- Byproduct analysis : LC-MS identifies undesired homo-coupling products; adjust boronic acid equivalents (1.1–1.3 equiv.) to suppress side reactions .

Q. Table 2: Catalyst Optimization

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | Toluene | 72 |

| PdCl₂(dppf) | PPh₃ | DMF | 58 |

Advanced: How to resolve contradictions in reported antimicrobial activity?

Methodological Answer:

Discrepancies in MIC values (e.g., 2–16 µg/mL against S. aureus) may stem from:

- Assay variability : Standardize broth microdilution (CLSI M07-A11) with pH-controlled media (pH 7.2–7.4) .

- Structural analogs : Compare with 5-Bromo-2-(2,5-dichlorophenyl)-triazol-4-amine; chlorine substituents enhance membrane permeability .

- Resazurin reduction assay : Quantify live/dead cells via fluorescence to avoid false negatives from turbidity .

Advanced: What experimental designs are optimal for stability studies under physiological conditions?

Methodological Answer:

- pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24h; HPLC monitors degradation (<5% at pH 7.4, >20% at pH 2.0) .

- Light sensitivity : UV-Vis spectroscopy (λ = 254 nm) tracks photodegradation; store in amber vials with desiccants .

- Thermal stability : TGA/DSC analysis shows decomposition onset at 210°C, confirming suitability for room-temperature storage .

Advanced: How to design SAR studies for kinase inhibition?

Methodological Answer:

- Core modifications : Replace pyridyl bromine with methoxy or nitro groups to assess steric/electronic effects on ATP-binding pocket interactions .

- Docking simulations : Use AutoDock Vina to predict binding affinity (ΔG < −8 kcal/mol) with CDK2 (PDB: 1HCL) .

- Enzyme kinetics : Measure IC₅₀ via ADP-Glo™ kinase assay; compare with staurosporine (positive control) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.